molecular formula C15H14N2O2 B1401520 ethyl 1-benzyl-3-cyano-1H-pyrrole-2-carboxylate CAS No. 753478-35-2

ethyl 1-benzyl-3-cyano-1H-pyrrole-2-carboxylate

Cat. No. B1401520
M. Wt: 254.28 g/mol
InChI Key: DVJMQRJMILTAAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09012642B2

Procedure details

A solution of (2E,4E,6E)-diethyl 3,6-dicyano-2,7-dihydroxyocta-2,4,6-trienedioate (18 g, 58.8 mmol) in N,N-Dimethylformamide (DMF) (100 mL) and Ethyl acetate (100 mL), was treated with benzylamine (15.44 mL, 141 mmol) and the resultant was heated at 95° C. for 3 hours. The dark mixture was concentrated and purified on silica gel (0-70% ethyl acetate/hexanes) to afford ethyl 1-benzyl-3-cyano-1H-pyrrole-2-carboxylate (8.7 g, 34.1 mmol, 60% yield) as a white solid. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 7.25-7.45 (m, 3H) 7.11-7.16 (m, 2H) 6.84-6.87 (m, 1H) 6.53-6.58 (m, 1H) 5.59 (s, 2H) 4.37 (q, J=7.04 Hz, 2H) 1.40 (t, J=7.13 Hz, 3H); LCMS (m/z) ES+=255 (M+1).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
15.44 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(/C(/[CH:11]=[CH:12]/[C:13](/[C:21]#[N:22])=[C:14](\O)/[C:15]([O:17][CH2:18][CH3:19])=[O:16])=C(/O)\C(OCC)=O)#N.[CH2:23]([NH2:30])[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>CN(C)C=O.C(OCC)(=O)C>[CH2:23]([N:30]1[CH:11]=[CH:12][C:13]([C:21]#[N:22])=[C:14]1[C:15]([O:17][CH2:18][CH3:19])=[O:16])[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
C(#N)/C(=C(\C(=O)OCC)/O)/C=C/C(=C(/C(=O)OCC)\O)/C#N
Name
Quantity
15.44 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The dark mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified on silica gel (0-70% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(=C(C=C1)C#N)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 34.1 mmol
AMOUNT: MASS 8.7 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.